molecular formula C10H13FN2O B1474560 1-(2-Fluoropyridin-4-yl)piperidin-4-ol CAS No. 1565572-05-5

1-(2-Fluoropyridin-4-yl)piperidin-4-ol

Cat. No.: B1474560
CAS No.: 1565572-05-5
M. Wt: 196.22 g/mol
InChI Key: LCIPTYKUJLWXCJ-UHFFFAOYSA-N
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Description

1-(2-Fluoropyridin-4-yl)piperidin-4-ol is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-fluoropyridin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIPTYKUJLWXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound has been observed to influence various cellular processes. In particular, it has shown potential in modulating cell signaling pathways and gene expression. The compound’s interaction with CCR5 can inhibit the entry of HIV-1 into cells, thereby affecting the viral replication cycle. Furthermore, studies have indicated that this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Biological Activity

1-(2-Fluoropyridin-4-yl)piperidin-4-ol is a chemical compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including receptor interactions, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H12FN2O, with a molecular weight of approximately 196.22 g/mol. Its structure includes a piperidine ring substituted with a 2-fluoropyridine moiety and a hydroxyl group at the 4-position of the piperidine. This configuration is believed to influence its biological activity significantly.

Structural Comparison

Compound NameKey Differences
1-(5-Fluoropyridin-2-yl)piperidin-4-olFluorine at a different position on the pyridine
1-(5-Chloropyridin-2-yl)piperidin-4-olChlorine instead of fluorine affecting properties
1-(5-Methylpyridin-2-yl)piperidin-4-olMethyl group replacing fluorine

Receptor Interactions

Research indicates that this compound exhibits significant activity as an antagonist of specific receptors involved in various diseases. Its mechanism of action typically involves binding to neurotransmitter receptors, which modulates their activity and influences various biological pathways. Studies have shown its potential effects on neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Antiviral Activity

In related studies, piperidine derivatives have shown promising antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against influenza viruses. These studies demonstrated that certain piperidine-based derivatives effectively inhibit viral replication, suggesting that structural modifications can enhance antiviral activity .

Antimalarial Potential

Another area of interest is the compound's potential as an antimalarial agent. The optimization of related compounds has led to significant reductions in parasitemia in animal models, indicating that structural features similar to those found in this compound could confer similar benefits against malaria .

Neuropharmacological Studies

A series of receptor binding assays revealed that modifications in the piperidine structure can lead to varying degrees of receptor affinity and selectivity. For example, certain derivatives demonstrated low toxicity while maintaining effective receptor inhibition, suggesting a favorable therapeutic profile .

Comparative Efficacy Studies

In comparative studies with other piperidine derivatives, this compound showed competitive inhibition against specific targets. The selectivity index (SI) was calculated based on cytotoxicity assays, indicating that this compound has a favorable therapeutic window compared to others in its class .

Scientific Research Applications

Research indicates that 1-(2-Fluoropyridin-4-yl)piperidin-4-ol exhibits significant biological activity, particularly as an antagonist of specific receptors involved in various diseases. Its mechanism of action typically involves interaction with enzymes or receptors, modulating their activity. Notably, it has been studied for its potential effects on neurotransmitter systems, making it a candidate for neuropharmacological research.

Potential Therapeutic Applications

This compound has several promising applications in scientific research and industry:

  • Neuropharmacology : The compound's ability to interact with neurotransmitter receptors positions it as a potential treatment for neurological disorders.
  • Cancer Research : Its receptor antagonism may offer pathways for developing cancer therapies by targeting specific signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further exploration in infectious disease contexts.

Interaction Studies

Interaction studies focus on understanding how this compound binds to specific molecular targets. Key areas of investigation include:

  • Binding Affinity : Evaluating how strongly the compound interacts with its targets.
  • Selectivity : Understanding how selective the compound is towards its intended targets compared to other molecules.
  • Safety Profiles : Assessing potential side effects in biological systems to ensure therapeutic efficacy.

These studies are critical for determining the compound's viability as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.